4-Allyloxy-1-(tetrahydropyran-2-yl)-1H-pyrazole
Description
4-Allyloxy-1-(tetrahydropyran-2-yl)-1H-pyrazole is a heterocyclic compound featuring a pyrazole core substituted with an allyloxy group at the 4-position and a tetrahydropyran-2-yl (THP) group at the 1-position. The THP group, a cyclic ether, is frequently employed in organic synthesis as a protecting group for alcohols due to its stability under acidic and basic conditions .
Properties
IUPAC Name |
1-(oxan-2-yl)-4-prop-2-enoxypyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-2-6-14-10-8-12-13(9-10)11-5-3-4-7-15-11/h2,8-9,11H,1,3-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNTLPVZRKNRRGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CN(N=C1)C2CCCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Allyloxy-1-(tetrahydropyran-2-yl)-1H-pyrazole is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. Pyrazole derivatives are known for a wide range of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties. This article explores the biological activity of this specific compound, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 217.29 g/mol. The presence of both the tetrahydropyran ring and the allyloxy group contributes to its unique reactivity and biological properties.
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, a study reported that compounds similar to this compound demonstrated effective inhibition against various bacterial strains, including Escherichia coli and Staphylococcus aureus .
Anti-inflammatory Effects
Pyrazole compounds have also been studied for their anti-inflammatory effects. A specific study highlighted that certain pyrazole derivatives could inhibit pro-inflammatory cytokines such as TNF-α and IL-6, showing up to 85% inhibition at specific concentrations . This suggests that this compound may have similar capabilities.
Data Table: Biological Activities of Pyrazole Derivatives
Case Study 1: Anti-inflammatory Activity
In a study conducted by Selvam et al., a series of pyrazole derivatives were synthesized and tested for their anti-inflammatory properties using carrageenan-induced edema models. The results indicated that compounds with similar structures to this compound exhibited significant reductions in edema compared to control groups .
Case Study 2: Antimicrobial Efficacy
Chandra et al. synthesized various pyrazoles and evaluated their antimicrobial efficacy against multiple strains. The study found that certain derivatives showed promising results against resistant strains, indicating the potential for developing new antimicrobial agents based on the pyrazole scaffold .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Pyrazole Derivatives
A key structural distinction lies in the substituents at the 1- and 4-positions of the pyrazole ring. Below is a comparative analysis with closely related compounds:
Key Observations:
- Substituent Reactivity : The allyloxy group in the target compound offers distinct reactivity compared to the propargyloxy group in its analog (CAS 2270905-38-7). Allyloxy derivatives are prone to oxidation or nucleophilic substitution, whereas propargyloxy groups are amenable to Huisgen cycloaddition ("click chemistry") .
- Steric and Electronic Effects: The THP group at the 1-position provides steric bulk and enhances solubility in polar solvents.
Preparation Methods
Allylation of 4-Hydroxy-1H-pyrazole
Method A: Nucleophilic Substitution
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Reagents : Allyl bromide, potassium carbonate (K₂CO₃), dimethylformamide (DMF).
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Conditions : 60–80°C, 6–12 h under inert atmosphere.
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Mechanism : Base-mediated deprotonation of the hydroxyl group, followed by SN2 attack by allyl bromide.
Example Protocol :
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Dissolve 4-hydroxy-1H-pyrazole (1.0 equiv) in DMF.
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Add K₂CO₃ (2.0 equiv) and allyl bromide (1.2 equiv).
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Stir at 80°C for 8 h.
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Quench with water, extract with ethyl acetate, and purify via silica chromatography.
Yield : ~70–85% (estimated from analogous reactions).
Method B: Mitsunobu Reaction
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Reagents : Allyl alcohol, triphenylphosphine (PPh₃), diethyl azodicarboxylate (DEAD).
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Advantages : Improved regioselectivity and milder conditions.
Example Protocol :
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Combine 4-hydroxy-1H-pyrazole , allyl alcohol (1.5 equiv), PPh₃ (1.5 equiv), and DEAD (1.5 equiv) in THF.
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Stir at 25°C for 24 h.
Tetrahydropyranyl (THP) Protection of the Pyrazole Nitrogen
Method C: Acid-Catalyzed THP Protection
Example Protocol :
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Dissolve 4-allyloxy-1H-pyrazole (1.0 equiv) in toluene.
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Add DHP (1.3 equiv) and TFA (0.2 equiv).
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Heat at 90°C for 2 h.
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Partition between ethyl acetate and saturated NaHCO₃, dry over Na₂SO₄, and concentrate.
Yield : 78–94% (as reported for analogous THP protections).
Method D: Solvent-Free THP Protection
Example Protocol :
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Mix 4-allyloxy-1H-pyrazole with DHP (1.5 equiv) and PTSA (0.1 equiv).
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Stir at 60°C for 1 h.
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Purify via short-path distillation or column chromatography.
Alternative Pathways and Advanced Modifications
Direct Functionalization of Pre-Protected Pyrazoles
Method E: Sequential Protection-Allylation
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Protect 1H-pyrazole with THP using Method C or D.
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Perform directed ortho-metalation (DoM) at the 4-position using LDA (lithium diisopropylamide).
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Quench with allyl electrophiles (e.g., allyl borates or allyl halides).
Challenges :
Palladium-Catalyzed Cross-Coupling
Method F: Suzuki-Miyaura Coupling
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Synthesize 4-bromo-1-(THP)-1H-pyrazole via bromination of the THP-protected precursor.
Example Protocol :
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Combine 4-bromo-1-(THP)-1H-pyrazole (1.0 equiv), allyloxyboronic acid (1.5 equiv), Pd(PPh₃)₄ (0.05 equiv), and Na₂CO₃ (2.0 equiv) in dioxane/water (4:1).
Yield : 60–75% (extrapolated from).
Characterization and Analytical Data
4-Allyloxy-1-(tetrahydropyran-2-yl)-1H-pyrazole exhibits the following properties:
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Molecular Formula : C₁₁H₁₆N₂O₂
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Molecular Weight : 224.26 g/mol
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Spectroscopic Data :
Industrial-Scale Considerations and Yield Optimization
Q & A
Q. What computational tools predict the compound’s reactivity in catalytic systems?
- Methodology : Apply density functional theory (DFT) to model transition states in palladium-catalyzed reactions . Compare with experimental kinetics (e.g., Arrhenius plots) to validate mechanistic hypotheses .
Notes
- Methodological Focus : Answers emphasize experimental design, validation, and troubleshooting.
- Advanced Topics : Include mechanistic, computational, and stability challenges for specialized research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
